An In-depth Technical Guide to 3-Bromothieno[3,2-b]pyridine: Chemical Properties, Structure, and Synthetic Precursor Applications
An In-depth Technical Guide to 3-Bromothieno[3,2-b]pyridine: Chemical Properties, Structure, and Synthetic Precursor Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 3-Bromothieno[3,2-b]pyridine. This thienopyridine derivative serves as a crucial building block in the development of novel therapeutic agents, particularly in the field of oncology. This document outlines its known chemical data, details a key synthetic protocol for a direct derivative, and explores the significant signaling pathways influenced by its derivatives.
Core Chemical and Structural Information
3-Bromothieno[3,2-b]pyridine is a heterocyclic compound featuring a fused thiophene and pyridine ring system, with a bromine atom substituted at the 3-position. This bromine atom provides a reactive handle for a variety of cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.
Structural and Physicochemical Properties
| Property | 3-Bromothieno[3,2-b]pyridine | 3-Bromothieno[2,3-b]pyridine (Isomer) |
| CAS Number | 94191-12-5 | 28988-21-8[1] |
| Molecular Formula | C₇H₄BrNS | C₇H₄BrNS[1] |
| Molecular Weight | 214.08 g/mol | 214.0824 g/mol [1] |
| IUPAC Name | 3-Bromothieno[3,2-b]pyridine | 3-Bromothieno[2,3-b]pyridine[1] |
| SMILES String | BrC1=CSC2=CC=CN=C21 | BrC1=CSC2=NC=CC=C21[1] |
| InChI Key | Not explicitly found | Not explicitly found |
| Density | Not available | 1.748 g/cm³[1] |
| Boiling Point | Not available | 299.8°C at 760 mmHg[1] |
| Flash Point | Not available | 135.1°C[1] |
| Solubility | Not available | Not available |
Synthesis and Reactivity
While a specific, detailed synthesis for 3-Bromothieno[3,2-b]pyridine was not found in the provided literature, a well-documented protocol for the synthesis of its direct derivative, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, is available. This reaction highlights the utility of the bromo-substituted thienopyridine core in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura Cross-Coupling[2]
This procedure details the synthesis of a variety of 3-aryl substituted thieno[3,2-b]pyridines from a brominated precursor, demonstrating a key application of this chemical scaffold.
Starting Material: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, which is prepared from the corresponding 3-amino compound using tert-butyl nitrite and copper(II) bromide.[2]
General Procedure:
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In a round-bottom flask, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent), the desired (hetero)aryl boronic acid, pinacol ester, or potassium trifluoroborate (1.2–1.6 equivalents), and potassium carbonate (6 equivalents).
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Add 1,2-dimethoxyethane (DME) and water in a 3:1 ratio.
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Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)CH₂Cl₂), at a loading of 2–4 mol%.
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Heat the reaction mixture to 100 °C with stirring for 3–4.5 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and add water.
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Extract the aqueous layer with ethyl acetate (3 x 10 mL).
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Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the resulting solid by column chromatography or dry flash chromatography using a solvent gradient of petroleum ether and diethyl ether to yield the final product.
The workflow for this synthetic protocol is illustrated in the diagram below.
Caption: Suzuki-Miyaura cross-coupling workflow.
Biological Significance and Signaling Pathways
While direct biological studies on 3-Bromothieno[3,2-b]pyridine are limited in the provided literature, its derivatives have emerged as potent modulators of key signaling pathways implicated in cancer progression. The thieno[3,2-b]pyridine scaffold is a recognized pharmacophore, and its derivatives have shown significant activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.[2]
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. Derivatives of 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been identified as potential inhibitors of VEGFR-2.[2]
The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 initiates a cascade of downstream signaling events.
Caption: Simplified VEGFR-2 signaling cascade.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance.[3] Thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of Pim-1 kinase, highlighting the therapeutic potential of this heterocyclic scaffold.[3] Pim-1 is regulated by the JAK/STAT signaling pathway and can, in turn, influence other downstream pathways.
Caption: Overview of the Pim-1 kinase signaling pathway.
Conclusion
3-Bromothieno[3,2-b]pyridine is a key heterocyclic building block with significant potential in the synthesis of novel, biologically active compounds. Its utility as a precursor for potent inhibitors of crucial cancer-related signaling pathways, such as those mediated by VEGFR-2 and Pim-1 kinase, underscores its importance in drug discovery and development. Further research into the direct synthesis and biological activity of 3-Bromothieno[3,2-b]pyridine itself may unveil new therapeutic opportunities. This guide provides a foundational understanding for researchers and scientists working with this versatile chemical entity.
